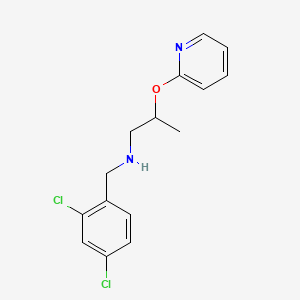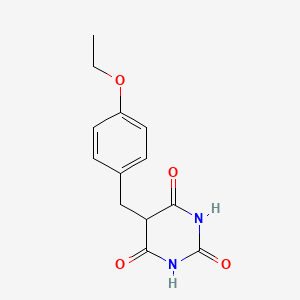![molecular formula C24H30N4O3S B12486768 N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-ethoxybenzamide](/img/structure/B12486768.png)
N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-ethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(4-BUTANOYLPIPERAZIN-1-YL)PHENYL]-1-(3-ETHOXYBENZOYL)THIOUREA is a complex organic compound that features a thiourea core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-BUTANOYLPIPERAZIN-1-YL)PHENYL]-1-(3-ETHOXYBENZOYL)THIOUREA typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, followed by the introduction of the butanoyl and ethoxybenzoyl groups. The final step involves the formation of the thiourea moiety through a reaction with an appropriate isothiocyanate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-[4-(4-BUTANOYLPIPERAZIN-1-YL)PHENYL]-1-(3-ETHOXYBENZOYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
3-[4-(4-BUTANOYLPIPERAZIN-1-YL)PHENYL]-1-(3-ETHOXYBENZOYL)THIOUREA has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-[4-(4-BUTANOYLPIPERAZIN-1-YL)PHENYL]-1-(3-ETHOXYBENZOYL)THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparación Con Compuestos Similares
Similar Compounds
4-(3-(4-BENZYLPIPERAZIN-1-YL)PROPOXY)-7-METHOXY-3-SUBSTITUTED PHENYL-2H-CHROMEN-2-ONE: Similar in structure due to the piperazine moiety.
2-{[4-(4-BROMOPHENYL)PIPERAZIN-1-YL)]METHYL}-4-(3-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE: Shares the piperazine and phenyl groups.
Uniqueness
3-[4-(4-BUTANOYLPIPERAZIN-1-YL)PHENYL]-1-(3-ETHOXYBENZOYL)THIOUREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both butanoyl and ethoxybenzoyl groups, along with the thiourea core, differentiates it from other similar compounds.
Propiedades
Fórmula molecular |
C24H30N4O3S |
|---|---|
Peso molecular |
454.6 g/mol |
Nombre IUPAC |
N-[[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl]-3-ethoxybenzamide |
InChI |
InChI=1S/C24H30N4O3S/c1-3-6-22(29)28-15-13-27(14-16-28)20-11-9-19(10-12-20)25-24(32)26-23(30)18-7-5-8-21(17-18)31-4-2/h5,7-12,17H,3-4,6,13-16H2,1-2H3,(H2,25,26,30,32) |
Clave InChI |
ABCBFKSKDAWUNL-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=CC=C3)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(7-Benzoyl-2,3-dihydro-benzo[1,4]dioxin-6-yl)-isobutyramide](/img/structure/B12486687.png)
![7-Amino-5-(2,4-dichlorophenyl)-4,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B12486702.png)
![N-(2-methoxyethyl)-2-{[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12486713.png)
![N-butyl-2-[(1-cyclohexyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12486718.png)
![Ethyl 4-methyl-2-({2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B12486725.png)

![N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-ethyl-N-(2-hydroxyethyl)glycinamide](/img/structure/B12486728.png)
![N-[(2-methyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]ethanamine](/img/structure/B12486731.png)
![N-{4-[(5-chloro-2-methylphenyl)sulfamoyl]phenyl}-3-methylbenzamide](/img/structure/B12486733.png)



![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-ethylphenyl)carbonyl]amino}benzoate](/img/structure/B12486754.png)
![4-Hydrazinyl-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B12486761.png)
